molecular formula C26H29FN2O2 B5211994 N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide

N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide

Cat. No. B5211994
M. Wt: 420.5 g/mol
InChI Key: OPSFBQRNAIFHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide, also known as ABF-1, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein called fatty acid-binding protein 4 (FABP4), which plays a crucial role in the regulation of lipid metabolism.

Mechanism of Action

N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide works by binding to the fatty acid-binding pocket of FABP4, preventing the transport of fatty acids to their target sites. This leads to a decrease in lipid accumulation in adipose tissue and liver, which in turn improves glucose and lipid metabolism. N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide also has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects, including:
- Reduction in body weight and adiposity
- Improvement in glucose tolerance and insulin sensitivity
- Decrease in serum triglyceride and cholesterol levels
- Inhibition of adipocyte differentiation and lipogenesis
- Reduction in inflammation and oxidative stress
- Prevention of atherosclerosis and vascular dysfunction

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide in lab experiments is its high potency and selectivity for FABP4 inhibition. This allows for precise targeting of the protein and minimizes off-target effects. N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide is also relatively stable and easy to handle, which makes it suitable for various experimental settings.
However, there are some limitations to using N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide in lab experiments. One of the challenges is the limited solubility of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide in aqueous solutions, which can affect its bioavailability and efficacy. Another limitation is the potential for toxicity and side effects, which need to be carefully monitored and controlled.

Future Directions

There are several future directions for the research and development of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide, including:
- Optimization of the synthesis method to improve the yield and purity of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide
- Investigation of the pharmacokinetics and pharmacodynamics of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide in animal and human models
- Evaluation of the safety and efficacy of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide in clinical trials for obesity, diabetes, and cardiovascular diseases
- Development of novel FABP4 inhibitors based on the structure and activity of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide
- Exploration of the potential of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide in other disease areas, such as cancer and neurodegenerative disorders
Conclusion
N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide is a promising chemical compound that has shown potential for therapeutic applications in obesity, diabetes, and cardiovascular diseases. Its potent and selective inhibition of FABP4 makes it a valuable tool for scientific research and drug discovery. However, further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential limitations of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide.

Synthesis Methods

The synthesis of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide involves several steps, including the reaction of adamantane with benzylamine, followed by the addition of 4-fluorobenzoyl chloride. The final product is obtained after purification using column chromatography. The purity and yield of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide has been used in various scientific research fields, including obesity, diabetes, and cardiovascular diseases. FABP4 is highly expressed in adipose tissue and is involved in the regulation of glucose and lipid metabolism. N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide has been shown to reduce body weight, improve glucose tolerance, and lower serum triglyceride levels in animal models of obesity and diabetes. In addition, N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide has been found to have anti-inflammatory and anti-atherosclerotic effects, which make it a potential therapeutic agent for cardiovascular diseases.

properties

IUPAC Name

N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O2/c27-22-8-6-21(7-9-22)24(30)29-23(25(31)28-16-17-4-2-1-3-5-17)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20,23H,10-16H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSFBQRNAIFHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)NCC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.